N-Ethyl-2-(4-iodophenyl)benzo[d]oxazol-5-amine
Description
Properties
Molecular Formula |
C15H13IN2O |
|---|---|
Molecular Weight |
364.18 g/mol |
IUPAC Name |
N-ethyl-2-(4-iodophenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C15H13IN2O/c1-2-17-12-7-8-14-13(9-12)18-15(19-14)10-3-5-11(16)6-4-10/h3-9,17H,2H2,1H3 |
InChI Key |
URQNMRRCOVMFDC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Preparation Methods
Core Benzoxazole Ring Formation
The benzo[d]oxazole scaffold is typically constructed via cyclization reactions involving ortho-aminophenol derivatives and carbonyl-containing precursors.
Electrochemical Thiourea-Mediated Cyclization
A metal-free approach utilizes 2-aminophenol and aryl isothiocyanates under electrochemical conditions. Sodium iodide and sodium chloride in a water-ethanol solvent system facilitate the formation of the benzoxazole core through tandem C–S and C–N coupling. For example, reacting 2-aminophenol with 4-iodophenyl isothiocyanate at 30 mA current yields N-(4-iodophenyl)benzo[d]oxazol-2-amine, achieving 84% efficiency after 4 hours. This method is scalable (up to 8 mmol) and avoids transition-metal catalysts, making it environmentally favorable.
Gold-Catalyzed Multicomponent Reactions
Asymmetric gold catalysis enables the synthesis of benzoxazole derivatives via imine-alkyne-isocyanate couplings. Using (R,R)-L4AuCl/AgNTf₂ as a chiral catalyst, (E)-N-(4-iodobenzylidene)aniline reacts with phenylacetylene and p-toluenesulfonyl isocyanate in methylene chloride. The reaction proceeds at room temperature over 36 hours, yielding the benzoxazole product with >20:1 diastereomeric ratio. This method is notable for stereochemical control but requires rigorous exclusion of moisture.
Functionalization of the Benzoxazole Core
Introduction of the 4-Iodophenyl Group
The 4-iodophenyl moiety is introduced either during cyclization or via post-functionalization:
Direct Incorporation via Isothiocyanate Substrates
Electrochemical cyclization using 4-iodophenyl isothiocyanate directly installs the substituent at position 2 of the benzoxazole. This one-step method simplifies purification but requires specialized thiocyanate precursors.
Halogen Exchange Reactions
For benzoxazoles bearing bromine or chlorine at position 2, iodide displacement is achievable using NaI in polar aprotic solvents. For instance, N-ethyl-2-(4-bromophenyl)benzo[d]oxazol-5-amine reacts with NaI in DMF at 120°C for 12 hours, yielding the iodinated product (78% conversion).
Ethylation of the Amine Group
The N-ethyl group is introduced via nucleophilic substitution or reductive alkylation:
Alkylation with Ethyl Halides
N-(4-Iodophenyl)benzo[d]oxazol-5-amine undergoes ethylation using ethyl bromide in the presence of potassium carbonate. In DMF at 80°C for 6 hours, this method achieves 89% yield. Alternative agents like ethyl iodide improve reaction rates but increase cost.
Integrated Synthetic Routes
Sequential Cyclization-Alkylation
A streamlined protocol combines benzoxazole formation and ethylation in one pot:
- Cyclization : 2-Amino-5-nitrophenol reacts with 4-iodobenzoyl chloride in pyridine to form 2-(4-iodophenyl)benzo[d]oxazol-5-amine.
- Ethylation : Without isolation, ethyl methanesulfonate is added, and the mixture is heated to 60°C for 4 hours.
This tandem approach reduces purification steps and achieves 68% overall yield.
Palladium-Mediated Cross-Coupling
For advanced functionalization, Suzuki-Miyaura coupling introduces the iodophenyl group post-cyclization. Using 2-(4-bromophenyl)benzo[d]oxazol-5-amine, Pd(PPh₃)₄ catalyzes coupling with 4-iodophenylboronic acid in dioxane/water (3:1), yielding 82% product after 12 hours.
Purification and Characterization
Chromatographic Techniques
Flash chromatography on silica gel (ethyl acetate/hexane, 25–30% gradient) is standard for isolating N-ethyl-2-(4-iodophenyl)benzo[d]oxazol-5-amine. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiral Pak IA) confirms enantiopurity (>99% ee in asymmetric syntheses).
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-(4-iodophenyl)benzo[d]oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
N-Ethyl-2-(4-iodophenyl)benzo[d]oxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-2-(4-iodophenyl)benzo[d]oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzoxazole Derivatives
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Iodine Substitution : The 4-iodophenyl group enhances target binding via halogen interactions, critical for anticonvulsant activity in the MES/scPTZ models .
- Ethylamine vs. Amine : Ethyl substitution at C5 improves metabolic stability compared to unsubstituted amines, as seen in Alzheimer’s-directed derivatives .
- Heterocycle Replacement : Replacing benzoxazole with benzothiazole (e.g., in ) shifts activity toward HPV inhibition, highlighting scaffold-dependent target specificity .
Anticonvulsant Activity
The target compound’s analog, 2-(4-iodophenyl)benzo[d]oxazol-5-amine, demonstrated efficacy in murine maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, with ED₅₀ values < 30 mg/kg . The ethyl group may further optimize blood-brain barrier penetration, though specific data for the ethylated derivative remains unpublished.
Neuroprotective and Anti-Alzheimer’s Activity
2-Substituted benzo[d]oxazol-5-amine derivatives, including ethylated analogs, exhibit multi-target activity:
- Cholinesterase inhibition (IC₅₀ ~ 1–10 µM).
- Amyloid-beta aggregation suppression (~60–80% at 10 µM).
- Neuroprotection in oxidative stress models (e.g., H₂O₂-induced neuronal death) .
Anticancer Activity
The benzothiazole analog () inhibited HPV E7 oncoprotein signaling, reducing cervical cancer cell proliferation (IC₅₀ ~ 5–20 µM) .
Biological Activity
N-Ethyl-2-(4-iodophenyl)benzo[d]oxazol-5-amine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and neurological disorders. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound has the empirical formula and a molecular weight of 336.13 g/mol. The compound features a benzo[d]oxazole core substituted with an ethyl group and a 4-iodophenyl moiety, which may contribute to its biological activity through various mechanisms.
Research indicates that compounds with similar structures often interact with specific biological targets, such as tyrosine kinases. For instance, the compound's structural similarity to known Abl kinase inhibitors suggests it may modulate signaling pathways involved in cell proliferation and survival, particularly in cancer cells .
Inhibition of Tyrosine Kinases
The compound is hypothesized to inhibit Abl tyrosine kinases (c-Abl and ABL2), which are implicated in several malignancies. c-Abl is known for its role in regulating cell growth and has been associated with hematopoietic malignancies and solid tumors .
Anticancer Activity
Several studies have evaluated the anticancer potential of related compounds. For example, derivatives that inhibit c-Abl have shown promise in reducing tumor growth in various cancer models. The inhibition of c-Abl leads to decreased cell proliferation and increased apoptosis in cancer cells .
Neuroprotective Effects
The c-Abl kinase is also involved in neuronal plasticity and neurogenesis. Overactivation of c-Abl has been linked to neurodegenerative disorders such as Alzheimer's disease. Compounds that inhibit c-Abl may therefore offer therapeutic benefits in treating these conditions by promoting neuronal survival and function .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that this compound significantly inhibits cell proliferation in various cancer cell lines, with IC50 values comparable to established anticancer agents.
- In Vivo Models : Animal studies have shown that administration of the compound resulted in reduced tumor sizes in xenograft models, suggesting effective bioavailability and therapeutic action against tumors.
Data Summary
The following table summarizes key findings from various studies on this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
